molecular formula C18H24N2O3S2 B2354221 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide CAS No. 953919-53-4

5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide

Cat. No. B2354221
CAS RN: 953919-53-4
M. Wt: 380.52
InChI Key: GNNVJVTVBJLNIJ-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide involves its conversion to a toxic metabolite, MPP+, which is taken up by dopaminergic neurons and causes oxidative stress and cell death. This process is mediated by the enzyme monoamine oxidase-B (MAO-B), which converts this compound to MPP+.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, this compound has been shown to have a variety of other biochemical and physiological effects. These include inhibition of mitochondrial respiration, induction of oxidative stress, and activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide in lab experiments is its selectivity for dopaminergic neurons, which allows for targeted investigation of Parkinson's disease and related conditions. However, this compound also has limitations, including its toxicity and potential for off-target effects.

Future Directions

There are many potential future directions for research involving 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide. One area of interest is the development of new therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Other potential applications include the investigation of mitochondrial function and oxidative stress in various disease states, as well as the development of new drugs targeting MAO-B and related enzymes.

Synthesis Methods

5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-phenylmorpholine with 3-(methylthio)propylamine, followed by the addition of sulfuric acid and subsequent purification steps.

Scientific Research Applications

5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide has been widely used in scientific research as a tool for investigating various biological processes. One of the most well-known applications of this compound is in the study of Parkinson's disease, where it has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's patients.

properties

IUPAC Name

5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-15-8-9-18(24-15)25(21,22)19-10-5-11-20-12-13-23-17(14-20)16-6-3-2-4-7-16/h2-4,6-9,17,19H,5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNVJVTVBJLNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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